molecular formula C11H13ClN2O2 B2615977 (6-Chloropyridin-3-yl)-(4-hydroxypiperidin-1-yl)methanone CAS No. 1016714-02-5

(6-Chloropyridin-3-yl)-(4-hydroxypiperidin-1-yl)methanone

Cat. No. B2615977
CAS RN: 1016714-02-5
M. Wt: 240.69
InChI Key: HVAGPRXAJANMIU-UHFFFAOYSA-N
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Description

(6-Chloropyridin-3-yl)-(4-hydroxypiperidin-1-yl)methanone, also known as JNJ-40411813, is a novel small molecule inhibitor that has gained attention for its potential therapeutic applications. This compound is synthesized using a unique method and has been extensively studied for its mechanism of action, biochemical and physiological effects, and future directions for research.

Scientific Research Applications

Crystal Structure Analysis

The crystal structure of analog compounds has been extensively studied to understand their molecular arrangements and interactions. For instance, the adduct comprising 4-hydroxypiperidin-1-yl substituents shows significant intermolecular hydrogen bonds, leading to the formation of chains extending along the c-axis direction, which could be relevant for the design of new materials with specific properties (Revathi et al., 2015).

Molecular Synthesis and Characterization

The synthesis and molecular structure of related compounds have been characterized to expand the understanding of their chemical behavior. A study on the crystal and molecular structure analysis of a derivative highlights the importance of intermolecular hydrogen bonds, which could influence the compound's solubility and stability, important factors in pharmaceutical formulation (Lakshminarayana et al., 2009).

Medicinal Chemistry Applications

In medicinal chemistry, derivatives of (6-Chloropyridin-3-yl)-(4-hydroxypiperidin-1-yl)methanone have been explored for their potential biological activities. For instance, compounds with similar structures have been investigated for their NR1/2B N-methyl-D-aspartate receptor antagonist properties, which could have implications in developing treatments for neurological disorders (Borza et al., 2007).

Catalysis and Material Science

Research has also explored the synthesis of zinc complexes with multidentate nitrogen ligands derived from pyridine analogs, demonstrating new catalysts for aldol reactions. These findings contribute to the development of more efficient catalytic processes in organic synthesis and industrial chemistry (Darbre et al., 2002).

Nonlinear Optical Materials

The crystal growth and characterization of piperidine derivatives have been studied for their potential as nonlinear optical materials. These materials are crucial for applications in photonics and optoelectronics, indicating the broad applicability of this compound and its derivatives in advanced technological applications (Revathi et al., 2018).

properties

IUPAC Name

(6-chloropyridin-3-yl)-(4-hydroxypiperidin-1-yl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClN2O2/c12-10-2-1-8(7-13-10)11(16)14-5-3-9(15)4-6-14/h1-2,7,9,15H,3-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVAGPRXAJANMIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1O)C(=O)C2=CN=C(C=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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